molecular formula C18H17N3OS2 B2494200 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034497-05-5

2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2494200
CAS RN: 2034497-05-5
M. Wt: 355.47
InChI Key: VKHXOYHZMBGCLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from simple precursors to gradually introduce the desired functional groups. For example, Khalil et al. (2012) demonstrated the reactivity of a cyanoacetamide derivative in synthesizing polysubstituted thiophene derivatives through reactions with active methylene reagents and elemental sulfur (Khalil, Sayed, & Raslan, 2012). Although not directly related to the synthesis of 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, this process exemplifies the type of chemical strategies that may be employed in synthesizing complex molecules with specific functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has been investigated using various spectroscopic and computational techniques. Lukose et al. (2015) combined XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations to investigate the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide (Lukose et al., 2015). These methodologies provide insights into the geometric parameters, vibrational frequencies, and electronic properties, offering a comprehensive understanding of the molecular structure.

Chemical Reactions and Properties

The reactivity of structurally similar compounds involves various chemical reactions leading to the synthesis of derivatives with potential biological activities. For instance, Sunder and Maleraju (2013) described the synthesis of acetamide derivatives demonstrating anti-inflammatory activity, highlighting the chemical versatility and potential pharmaceutical applications of these molecules (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of compounds, including their crystalline structure and stability, can be deduced from single-crystal X-ray diffraction studies. Nayak et al. (2014) confirmed the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide through X-ray diffraction, providing detailed insights into its crystal packing and hydrogen bonding interactions (Nayak et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and potential biological activities, is crucial for compounds with therapeutic applications. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activity, demonstrating the significance of chemical structure in determining biological properties (Chkirate et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHXOYHZMBGCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

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